2-Ethyl-6-fluorobenzoic acid chemical properties
2-Ethyl-6-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-6-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Ethyl-6-fluorobenzoic acid is a substituted aromatic carboxylic acid, a member of the fluorobenzoic acid family. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the fluorine substituent. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the chemical properties of 2-Ethyl-6-fluorobenzoic acid. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document integrates known data with theoretical predictions and comparative analysis of closely related structural analogues, primarily 2-fluorobenzoic acid, to provide a robust scientific overview for research and development professionals.
Compound Identification and Core Properties
Precise identification is critical for any chemical entity. 2-Ethyl-6-fluorobenzoic acid is uniquely defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-Ethyl-6-fluorobenzoic acid | N/A |
| CAS Number | 479676-22-7 | [2] |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Canonical SMILES | CCC1=C(C(=CC=C1)F)C(=O)O | [3] |
| InChI Key | MFXILNDORCQUKP-UHFFFAOYSA-N | [3] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of 2-Ethyl-6-fluorobenzoic acid are not widely published. However, we can infer its likely characteristics by comparing it with benzoic acid and its parent analogue, 2-fluorobenzoic acid. The introduction of an ortho-fluoro group is known to increase acidity (lower pKa) through its inductive electron-withdrawing effect, which stabilizes the carboxylate anion.[4] The addition of an ethyl group at the other ortho position introduces steric bulk and a mild electron-donating character, which may slightly counteract the acid-strengthening effect of the fluorine.
| Property | 2-Ethyl-6-fluorobenzoic Acid | 2-Fluorobenzoic Acid (for comparison) | Benzoic Acid (for comparison) |
| Physical State | Predicted: Solid | Off-white crystalline powder[5] | White crystalline solid |
| Melting Point (°C) | Data not available | 126 °C[6] | 122.4 °C |
| Boiling Point (°C) | Data not available | 253.7 °C (at 760 mmHg, predicted)[7] | 249 °C |
| Acidity (pKa) | Predicted: ~3.3 - 3.5 | 3.27[6] | 4.20 |
| logP (Octanol/Water) | 2.3 (Predicted)[3] | 1.856[6] | 1.87 |
| Water Solubility | Predicted: Slightly soluble | Slightly soluble[4] | 3.4 g/L (at 25 °C) |
| Solubility | Data not available | Soluble in benzene, toluene, ketones, ethers[4] | Soluble in ethanol, ether, chloroform |
Proposed Synthesis and Reactivity
While specific industrial synthesis routes for 2-Ethyl-6-fluorobenzoic acid are not publicly documented, a plausible and logical pathway can be designed based on established organometallic methodologies. One effective approach involves directed ortho-metalation.
Proposed Synthesis Workflow
A potential route begins with 1-bromo-3-fluorobenzene. The bromine atom can direct lithium-halogen exchange, followed by quenching with an ethylating agent. The resulting intermediate can then undergo a second metalation directed by the fluorine atom, followed by carboxylation to yield the final product.
Caption: Proposed two-step synthesis of 2-Ethyl-6-fluorobenzoic acid via directed ortho-metalation.
Detailed Protocol for Proposed Synthesis
Step 1: Synthesis of 1-Bromo-2-ethyl-6-fluorobenzene
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
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Cool the solvent to -78 °C using a dry ice/acetone bath.
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Add 1-bromo-3-fluorobenzene (1.0 eq.).
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Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
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Add diethyl sulfate (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-bromo-2-ethyl-6-fluorobenzene.
Step 2: Synthesis of 2-Ethyl-6-fluorobenzoic acid
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Dissolve the purified 1-bromo-2-ethyl-6-fluorobenzene (1.0 eq.) from Step 1 in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq.) dropwise and stir for 1 hour at -78 °C.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.
-
Allow the mixture to warm to room temperature.
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Acidify the mixture with 1M HCl.
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Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Recrystallize the crude solid to obtain pure 2-Ethyl-6-fluorobenzoic acid.
Chemical Reactivity
The reactivity of 2-Ethyl-6-fluorobenzoic acid is governed by its three functional components: the carboxylic acid group, the aromatic ring, and the ortho substituents.
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Carboxylic Acid Group: It will undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via an acyl chloride intermediate), and reduction to the corresponding benzyl alcohol.
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Aromatic Ring: The ring is influenced by an activating, ortho/para-directing ethyl group and a deactivating, ortho/para-directing fluorine atom. The carboxylic acid group is a deactivating, meta-director. The outcome of electrophilic aromatic substitution will be complex and sterically hindered.
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Steric Hindrance: The presence of two ortho substituents (ethyl and fluoro) will sterically hinder reactions at the carboxylic acid group and the C1 position of the ring, potentially requiring more forcing reaction conditions compared to less substituted analogues.[8]
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
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Aromatic Protons (-C₆H₃-): Three protons on the aromatic ring, expected between 6.9-7.5 ppm. Their splitting pattern will be complex due to proton-proton coupling and additional coupling to the fluorine atom (³J H-F and ⁴J H-F).
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Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene (-CH₂) protons (around 2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm) coupled to the methylene protons.
¹³C NMR Spectroscopy
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Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.
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Aromatic Carbons (-C₆H₃-): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will appear as a large doublet due to one-bond C-F coupling (¹J C-F > 240 Hz). Other aromatic carbons will show smaller C-F couplings.
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Ethyl Group Carbons (-CH₂CH₃): Two signals, one for the -CH₂ carbon (~20-30 ppm) and one for the -CH₃ carbon (~13-17 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorptions:
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, typical for an aromatic carboxylic acid.
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C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the fragmentation pattern would likely show:
-
Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.[3]
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Major Fragments:
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Loss of OH (M-17): A peak at m/z = 151.
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Loss of H₂O (M-18): A peak at m/z = 150.
-
Loss of the ethyl group (M-29): A peak at m/z = 139.
-
Loss of COOH (M-45): A peak at m/z = 123, which would be a prominent fragment.[5]
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Applications in Research and Development
While specific applications for 2-Ethyl-6-fluorobenzoic acid are not yet established in the literature, its structural motifs are highly relevant in modern drug discovery and materials science. Fluorinated benzoic acids are key building blocks for a wide range of functional molecules.[1]
Caption: Potential application areas for 2-Ethyl-6-fluorobenzoic acid based on analogous structures.
-
Medicinal Chemistry: The parent compound, 2-fluorobenzoic acid, is a precursor in the synthesis of cholinesterase inhibitors for Alzheimer's disease and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic placement of fluorine can block metabolic pathways, increasing a drug's half-life and bioavailability. The 2-ethyl, 6-fluoro substitution pattern could be explored to create novel analogues of existing drugs with modified steric and electronic profiles to optimize target binding.
-
Materials Science: Fluorinated monomers are used to synthesize high-performance polymers like polyimides and polyamides, conferring enhanced thermal stability, chemical resistance, and desirable dielectric properties.[9] This makes them suitable for applications in aerospace and microelectronics. Furthermore, fluorinated benzoic acids can act as modulators in the synthesis of Metal-Organic Frameworks (MOFs), controlling crystal growth and defect density.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Ethyl-6-fluorobenzoic acid. Therefore, it must be handled with care, assuming it is hazardous. For guidance, the safety profile of the closely related 2-fluorobenzoic acid (CAS 445-29-4) is used as a proxy.
-
GHS Hazard Statements (for 2-Fluorobenzoic Acid):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Disclaimer: This safety information is based on an analogous compound. A compound-specific risk assessment should be performed before handling 2-Ethyl-6-fluorobenzoic acid.
Conclusion
2-Ethyl-6-fluorobenzoic acid is a specialized chemical building block with significant potential, primarily in the fields of medicinal chemistry and advanced materials. While direct experimental characterization is sparse in public literature, a comprehensive understanding of its properties can be constructed through the application of fundamental chemical principles and comparison with well-studied analogues. Its predicted physicochemical properties, reactivity, and spectroscopic profile provide a solid foundation for researchers to incorporate this molecule into synthetic and developmental workflows. As with many specialized fluorinated organics, its true utility will be defined by the novel applications discovered by the scientific community.
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Silva, H. L., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Retrieved from [Link]
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